molecular formula C23H18N6O2 B2374233 (E)-2-amino-1-((furan-2-ylmethylene)amino)-N-(p-tolyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide CAS No. 573930-16-2

(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-(p-tolyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide

货号: B2374233
CAS 编号: 573930-16-2
分子量: 410.437
InChI 键: OREHUXPVDUHMKN-DHRITJCHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-(p-tolyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide" belongs to a class of pyrrolo[2,3-b]quinoxaline derivatives, which are heterocyclic systems fused with quinoxaline and pyrrole moieties. The key structural features of this compound include:

  • Core: A 1H-pyrrolo[2,3-b]quinoxaline scaffold, providing a planar aromatic system for π-π interactions.
  • A p-tolyl (para-methylphenyl) group on the carboxamide at position 3, enhancing lipophilicity and influencing pharmacokinetic properties.
  • Amino group at position 2, which may act as a hydrogen bond donor.

属性

IUPAC Name

2-amino-1-[(E)-furan-2-ylmethylideneamino]-N-(4-methylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N6O2/c1-14-8-10-15(11-9-14)26-23(30)19-20-22(28-18-7-3-2-6-17(18)27-20)29(21(19)24)25-13-16-5-4-12-31-16/h2-13H,24H2,1H3,(H,26,30)/b25-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OREHUXPVDUHMKN-DHRITJCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)N=CC5=CC=CO5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(N(C3=NC4=CC=CC=C4N=C23)/N=C/C5=CC=CO5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-(p-tolyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a compound belonging to the pyrrolo[2,3-b]quinoxaline family, which has garnered attention for its potential biological activities. The structural complexity of this compound suggests a diverse range of biological interactions, particularly in the realms of anticancer, antimicrobial, and antioxidant activities.

Chemical Structure and Properties

The molecular formula of this compound is C23H22N6O2C_{23}H_{22}N_{6}O_{2}, with a molecular weight of approximately 410.437 g/mol. The compound features a pyrrolo[2,3-b]quinoxaline core substituted with various functional groups that contribute to its biological activity.

Structural Representation

PropertyValue
Molecular FormulaC23H22N6O2
Molecular Weight410.437 g/mol
IUPAC NameThis compound
SMILESCC1=CC=C(C=C1)/C=C(\C(=O)NCC2=CC=CO2)/NC(=O)C3=CC=C(C=C3)C

Anticancer Activity

Research indicates that pyrrolo[2,3-b]quinoxaline derivatives exhibit significant anticancer properties. A study highlighted the synthesis and evaluation of various derivatives, revealing that certain compounds within this class can inhibit cancer cell proliferation effectively. For instance, derivatives demonstrated IC50 values in the low micromolar range against multiple cancer cell lines, suggesting potent anticancer activity .

Antimicrobial Activity

The antimicrobial properties of related compounds have been documented extensively. In vitro studies on pyrrolo[2,3-b]quinoxaline derivatives have shown efficacy against a variety of bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.22 μg/mL, indicating strong antimicrobial potential .

Antioxidant Activity

Antioxidant assays utilizing the DPPH method have demonstrated that certain derivatives possess significant radical scavenging activity. For example, one derivative was shown to have an overall rate constant for hydroxyl radical scavenging of 8.56×108M1s18.56\times 10^8\,M^{-1}s^{-1}, making it comparable to established antioxidants like Trolox .

Case Study: Synthesis and Evaluation

A recent study focused on synthesizing various pyrrolo[2,3-b]quinoxaline derivatives and evaluating their biological activities. The synthesized compounds were tested for their ability to scavenge free radicals and inhibit cancer cell growth. The most promising candidates exhibited both antioxidant and anticancer activities, showcasing the potential for therapeutic applications .

Table of Biological Activities

Activity TypeCompoundAssay MethodResult
AnticancerPyrrolo Derivative 1MTT AssayIC50 = 5 μM
AntimicrobialPyrrolo Derivative 2MIC TestMIC = 0.25 μg/mL
AntioxidantPyrrolo Derivative 3DPPH ScavengingRate Constant = 8.56×108M1s18.56\times 10^8\,M^{-1}s^{-1}

科学研究应用

The compound exhibits several biological activities that make it a candidate for various applications:

  • Anticancer Activity : Research indicates that derivatives of pyrrolo[2,3-b]quinoxaline can inhibit cancer cell proliferation effectively. For example, the compound showed IC50 values in the low micromolar range against various cancer cell lines, indicating potent anticancer effects.
  • Antimicrobial Activity : The compound has demonstrated significant antimicrobial properties against a variety of bacterial strains such as Staphylococcus aureus and Escherichia coli. Minimum inhibitory concentration (MIC) values as low as 0.22 μg/mL have been reported for related derivatives .
  • Antioxidant Activity : Antioxidant assays using the DPPH method have shown that certain derivatives possess significant radical scavenging activity, comparable to established antioxidants like Trolox.

Case Study 1: Anticancer Evaluation

A study synthesized various pyrrolo[2,3-b]quinoxaline derivatives and evaluated their biological activities. The most promising candidates exhibited both antioxidant and anticancer activities. For instance, one derivative showed an IC50 value of 5 μM in MTT assays against cancer cell lines, indicating strong potential for therapeutic applications in oncology.

Case Study 2: Antimicrobial Properties

In vitro studies on pyrrolo[2,3-b]quinoxaline derivatives demonstrated efficacy against multiple bacterial strains. One derivative was particularly notable for its MIC of 0.25 μg/mL against Escherichia coli, showcasing its potential as an antimicrobial agent .

Case Study 3: Antioxidant Activity Assessment

A recent investigation utilized the DPPH assay to assess the radical scavenging ability of synthesized derivatives. Results indicated that certain compounds exhibited a rate constant for hydroxyl radical scavenging of 8.56×108M1s18.56\times 10^{8}M^{-1}s^{-1}, highlighting their effectiveness as antioxidants and their potential application in preventing oxidative stress-related diseases.

Comparative Data Table of Biological Activities

Activity TypeCompoundAssay MethodResult
AnticancerPyrrolo Derivative 1MTT AssayIC50 = 5 μM
AntimicrobialPyrrolo Derivative 2MIC TestMIC = 0.25 μg/mL
AntioxidantPyrrolo Derivative 3DPPH ScavengingRate Constant = 8.56×108M1s18.56\times 10^{8}M^{-1}s^{-1}

相似化合物的比较

Comparison with Similar Compounds

The following table and analysis highlight structural and physicochemical differences between the target compound and its analogs from the evidence:

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (Position 1) N-Substituent (Carboxamide) Molecular Formula Molecular Weight (g/mol) Key Features Reference
(E)-2-amino-1-((furan-2-ylmethylene)amino)-N-(p-tolyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide (E)-Furan-2-ylmethylene p-Tolyl (C₆H₄CH₃) C₂₃H₂₀N₆O₂ 436.45* High lipophilicity due to p-tolyl group N/A
2-Amino-1-[(E)-(2-furylmethylene)amino]-N-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide (E)-Furan-2-ylmethylene Hexyl (C₆H₁₃) C₂₂H₂₄N₆O₂ 404.47 Increased hydrophobicity from hexyl chain
2-Amino-1-[(E)-(2-furylmethylene)amino]-N-pentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide (E)-Furan-2-ylmethylene Pentyl (C₅H₁₁) C₂₁H₂₂N₆O₂ 390.44* Moderate lipophilicity
2-Amino-N-(2-phenylethyl)-1-[(E)-(2-thienylmethylene)amino]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide (E)-Thienylmethylene Phenethyl (C₆H₅CH₂CH₂) C₂₅H₂₂N₆OS 462.55* Thiophene enhances π-stacking; phenethyl improves CNS penetration
2-Amino-1-[(E)-(3-hydroxybenzylidene)amino]-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide (E)-3-Hydroxybenzylidene 2-Methoxyethyl (CH₂CH₂OCH₃) C₂₂H₂₂N₆O₃ 434.45* Hydroxy group enables H-bonding; methoxyethyl improves solubility
2-Amino-1-(2,5-dimethoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide 2,5-Dimethoxyphenyl Morpholinylethyl (C₆H₁₀NOCH₂CH₂) C₂₅H₂₈N₆O₄ 476.53 Morpholine enhances solubility; dimethoxyphenyl modulates electron density

* Calculated based on molecular formula.

Key Findings:

Aromatic groups (p-tolyl, phenethyl) enhance π-stacking interactions with biological targets, as seen in ’s thienyl-phenethyl analog . Polar groups (morpholine, methoxyethyl) improve solubility, critical for bioavailability .

Position 1 Substituent Variations: Furan vs. Thiophene: Thiophene () provides stronger electron-withdrawing effects and sulfur-mediated interactions compared to furan’s oxygen .

Structural Complexity :

  • ’s 3-ethoxy-4-hydroxybenzylidene and cyclohexenylethyl substituents suggest tailored steric and electronic effects for selective binding .

Physicochemical Properties :

  • The morpholine-containing compound () has a higher predicted density (1.40 g/cm³) and lower pKa (12.38) compared to alkyl-substituted analogs, aligning with its improved solubility .

常见问题

Q. What are the standard synthetic routes for (E)-2-amino-1-((furan-2-ylmethylene)amino)-N-(p-tolyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide, and how are intermediates purified?

The synthesis typically involves multi-step reactions, starting with a pyrrolo[2,3-b]quinoxaline core. Key steps include:

  • Condensation reactions between aminoquinoxaline derivatives and furan-2-carbaldehyde under acidic or basic conditions to form the imine linkage .
  • Amide coupling using carbodiimide reagents (e.g., EDC/HOBt) to attach the p-tolyl group to the carboxamide position .
  • Purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol/water mixtures . Note: Reaction progress is monitored by TLC (Rf ~0.4 in 9:1 CH₂Cl₂/MeOH) .

Q. What spectroscopic methods are used to confirm the structure and purity of this compound?

  • ¹H/¹³C NMR : Key signals include the furan β-proton (δ 7.4–7.6 ppm), pyrroloquinoxaline NH (δ 10.2–10.5 ppm), and p-tolyl methyl (δ 2.3 ppm) .
  • HRMS : Expected [M+H]⁺ ion matches theoretical mass (e.g., m/z 487.152 for C₂₅H₁₉N₆O₂) .
  • IR Spectroscopy : Absorptions at ~1650 cm⁻¹ (C=O stretch) and ~3350 cm⁻¹ (N-H stretch) confirm carboxamide and amine groups .

Q. What in vitro assays are recommended for initial biological screening?

  • Antiproliferative activity : Use MTT assays against cancer cell lines (e.g., MCF-7, HepG2) with IC₅₀ values typically in the 5–20 µM range .
  • Enzyme inhibition : Screen against kinases (e.g., EGFR, VEGFR2) using fluorescence-based kinase activity assays .

Advanced Research Questions

Q. How does the furan substituent influence the compound’s binding affinity in kinase inhibition studies?

The furan ring enhances π-π stacking with hydrophobic kinase pockets (e.g., EGFR’s ATP-binding site). Comparative studies show that replacing furan with thiophene reduces activity by ~40%, indicating furan’s critical role in binding . Experimental design: Perform molecular docking (AutoDock Vina) and validate with site-directed mutagenesis of key kinase residues .

Q. What strategies resolve discrepancies in reported IC₅₀ values across cell lines?

  • Control variables : Standardize assay conditions (e.g., serum concentration, incubation time) .
  • Metabolic stability : Assess compound stability in cell culture media via LC-MS to rule out degradation artifacts .
  • Off-target profiling : Use kinase inhibitor panels (e.g., Eurofins KinaseProfiler) to identify secondary targets affecting variability .

Q. How can structure-activity relationship (SAR) studies optimize this scaffold for improved solubility?

  • Modify substituents : Introduce polar groups (e.g., -OH, -OMe) on the p-tolyl ring. For example, replacing methyl with methoxy increases aqueous solubility by 2-fold .
  • Salt formation : Prepare hydrochloride salts of the primary amine to enhance bioavailability . Data: LogP values decrease from 3.2 (parent compound) to 2.5 with -OMe substitution .

Mechanistic and Analytical Challenges

Q. What techniques elucidate the compound’s mechanism of apoptosis induction?

  • Flow cytometry : Annexin V/PI staining to quantify early/late apoptosis .
  • Western blotting : Measure cleavage of caspase-3 and PARP in treated cells .
  • ROS detection : Use DCFH-DA probes to assess reactive oxygen species generation .

Q. How can computational modeling guide the design of derivatives with reduced cytotoxicity?

  • ADMET prediction : Use SwissADME to filter candidates with high hepatotoxicity risk .
  • QSAR models : Correlate substituent electronegativity with IC₅₀ in normal cell lines (e.g., HEK293) .

Data Contradiction Analysis

Q. Why do some studies report poor correlation between kinase inhibition and antiproliferative activity?

  • Cellular uptake variability : Measure intracellular compound concentrations via LC-MS .
  • Off-target effects : Perform transcriptomic profiling (RNA-seq) to identify non-kinase pathways affected .

Methodological Tables

Parameter Typical Value Reference
Synthetic yield45–60%
IC₅₀ (MCF-7 cells)12.3 ± 1.5 µM
Aqueous solubility (pH 7.4)0.8 mg/mL
LogP3.2

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。